

A Comparative Guide to CRAC Channel Inhibitors: GSK-7975A vs. YM-58483

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Compound of Interest

Compound Name: CRAC channel inhibitor-1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used small molecule inhibitors of the Calcium Release-Activated Calcium (CRAC) channel: GSK-7975A and YM-58483 (also known as BTP2). A thorough understanding of their respective potencies and selectivity profiles is critical for the accurate interpretation of experimental data and for guiding the development of novel therapeutics targeting store-operated calcium entry (SOCE).

Introduction to CRAC Channels and Their Inhibition

Calcium release-activated calcium (CRAC) channels are key mediators of store-operated calcium entry (SOCE), a fundamental Ca^{2+} signaling process in numerous cell types, particularly those of the immune system. This pathway is initiated by the depletion of Ca^{2+} from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule (STIM) proteins. Upon activation, STIM proteins translocate to the plasma membrane and activate the Orai channel subunits, forming the pore of the CRAC channel and allowing for the influx of extracellular Ca^{2+} . Dysregulation of CRAC channel activity is implicated in various autoimmune and inflammatory conditions, making these channels attractive therapeutic targets.

Quantitative Comparison of Inhibitor Potency and Selectivity

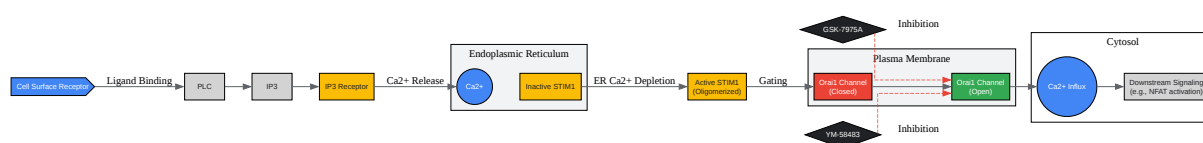
The following table summarizes the inhibitory potency (IC₅₀) of GSK-7975A and YM-58483 against CRAC channels and other potential off-target ion channels. It is important to note that IC₅₀ values can vary depending on the cell type, Orai isoform composition, and the experimental methodology employed.

Inhibitor	Target	IC50	Cell Type	Assay	Reference
GSK-7975A	Orai1 Current	~4 μM	HEK293 cells	Electrophysio logy	[1] [2]
Orai3 Current	~4 μM	HEK293 cells	Electrophysio logy	[2]	
Endogenous CRAC Current	0.8 ± 0.1 μM	RBL cells	Calcium Imaging	[3]	
SOCE	638 nM	HEK293 cells	Calcium Imaging	[4]	
L-type Ca2+ channels (CaV1.2)	8 μM	HEK293 cells	Electrophysio logy	[4]	
TRPV6 channels	Complete block at 10 μM	HEK293 cells	Electrophysio logy	[3]	
YM-58483 (BTP2)	Thapsigargin- induced Ca2+ influx	100 nM	Jurkat T cells	Calcium Imaging	[5]
Histamine Release	460 nM	RBL-2H3 cells	Functional Assay	[6]	
Leukotriene Production	310 nM	RBL-2H3 cells	Functional Assay	[6]	
IL-5 Production	125 nM	Human peripheral blood cells	Functional Assay	[6]	
IL-13 Production	148 nM	Human peripheral blood cells	Functional Assay	[6]	
Voltage- operated	>3 μM (30- fold less	Not specified	Not specified	[5]	

Ca ²⁺ channels	potent than on SOC channels)			
TRPC3 channels	Similar potency to CRAC channel inhibition	Not specified	Not specified	[7]
TRPC5 channels	Similar potency to CRAC channel inhibition	Not specified	Not specified	[7]

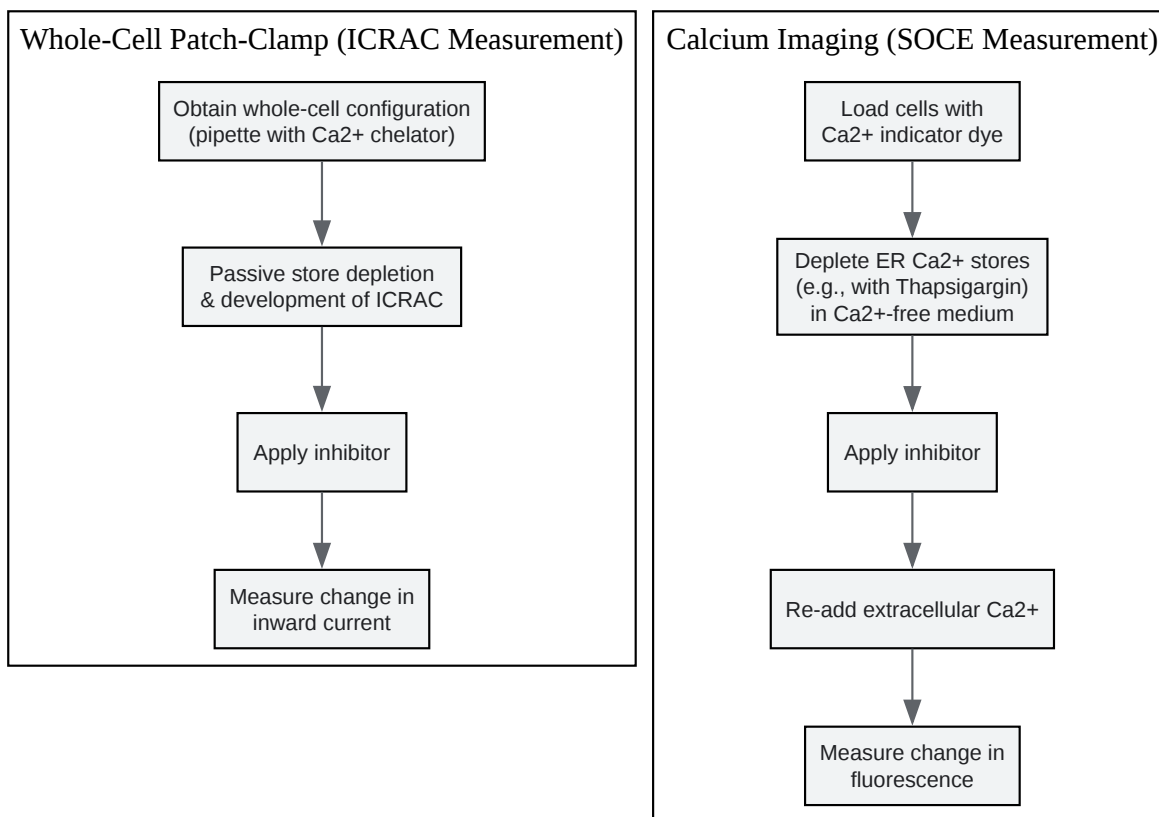
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).



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CRAC Channel Activation and Inhibition.



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Experimental Workflows for Inhibitor Characterization.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This method provides a direct measurement of the current flowing through CRAC channels.

- Cell Preparation: Culture cells on glass coverslips suitable for microscopy.
- Solutions:

- Internal (Pipette) Solution: Contains a high concentration of a Ca^{2+} chelator (e.g., 20 mM BAPTA) to passively deplete intracellular Ca^{2+} stores upon achieving the whole-cell configuration.
- External (Bath) Solution: A physiological saline solution. For ICRAC measurement, this is often switched to a solution containing a high concentration of Ca^{2+} (e.g., 20 mM) as the primary charge carrier.
- Recording:
 - Obtain a giga-ohm seal on a single cell using a glass micropipette.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Hold the cell at a membrane potential that minimizes other channel activity (e.g., 0 mV) and apply voltage ramps or steps (e.g., -100 to +100 mV) to elicit and measure the inwardly rectifying ICRAC.
 - Once a stable baseline ICRAC is established, perfuse the bath with the inhibitor-containing solution and record the change in current.

Calcium Imaging for Store-Operated Calcium Entry (SOCE) Measurement

This technique measures changes in intracellular Ca^{2+} concentration in a population of cells.

- Cell Preparation: Plate cells on glass-bottom dishes.
- Dye Loading: Incubate cells with a Ca^{2+} -sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
- Measurement:
 - Initially, perfuse the cells with a Ca^{2+} -free physiological buffer.
 - Induce ER Ca^{2+} store depletion by applying an agent such as thapsigargin (a SERCA pump inhibitor).

- Apply the CRAC channel inhibitor to the Ca^{2+} -free medium.
- Reintroduce a buffer containing a physiological concentration of Ca^{2+} and measure the subsequent increase in fluorescence. The difference in the fluorescence signal in the presence and absence of the inhibitor reflects its effect on SOCE.

Selectivity and Off-Target Considerations

GSK-7975A is generally considered a selective CRAC channel inhibitor.[8] However, studies have shown that it can also inhibit TRPV6 channels and, to a lesser extent, L-type voltage-gated Ca^{2+} channels ($\text{CaV}1.2$).[3][4] The inhibition of TRPV6 is noteworthy as it is also a highly Ca^{2+} -selective channel.

YM-58483 is a potent CRAC channel inhibitor but has been documented to inhibit Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC5, with a potency similar to its action on CRAC channels.[7] This is a critical consideration in cell types where TRPC channels are expressed and contribute to Ca^{2+} influx.

Summary and Recommendations

Both GSK-7975A and YM-58483 are valuable tools for investigating the role of CRAC channels in cellular physiology and disease.

- GSK-7975A offers good selectivity for CRAC channels with known, albeit less potent, off-target effects on TRPV6 and $\text{CaV}1.2$. Its efficacy in various cell types makes it a robust choice for studying CRAC channel function.
- YM-58483 is a highly potent inhibitor of CRAC channels. However, its significant activity against TRPC3 and TRPC5 channels necessitates careful experimental design and the use of appropriate controls, especially in systems where these channels are functionally relevant.

For experiments aiming to specifically dissect the role of CRAC channels, it is advisable to:

- Use the lowest effective concentration of the inhibitor.
- Employ multiple, structurally distinct CRAC channel inhibitors to confirm findings.

- Utilize genetic approaches (e.g., siRNA or CRISPR-mediated knockdown of Orai or STIM proteins) to complement pharmacological studies and validate the on-target effects of the inhibitors.

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